N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS No.: 391876-53-2
Cat. No.: VC6105023
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391876-53-2 |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 434.51 |
| IUPAC Name | N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
| Standard InChI | InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28) |
| Standard InChI Key | GWVOJUDDZIVNDD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Benzamide backbone: Serves as the central scaffold, providing rigidity and sites for functionalization.
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Tetrahydroisoquinoline sulfonyl group: Introduces chiral centers and hydrogen-bonding capabilities via the sulfonamide (-SONH-) linkage.
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4-Acetylphenyl substituent: Enhances lipophilicity and potential π-π stacking interactions with biological targets .
The molecular formula is , with a molecular weight of 434.51 g/mol. X-ray crystallography of analogous compounds reveals planar benzamide moieties and non-planar tetrahydroisoquinoline rings, suggesting conformational flexibility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 434.51 g/mol | |
| CAS Registry Number | 391876-53-2 | |
| Predicted LogP | 3.2 (ChemAxon) | |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Features
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IR Spectroscopy: Strong absorptions at 1670 cm (amide C=O stretch) and 1320–1150 cm (asymmetric/symmetric SO stretches).
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NMR: NMR signals at δ 2.6 (acetyl CH), 3.8–4.2 (tetrahydroisoquinoline CH), and 7.3–8.1 ppm (aromatic protons).
Synthetic Methodologies and Optimization
Primary Synthesis Route
The compound is synthesized via a two-step protocol:
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Sulfonylation: Tetrahydroisoquinoline reacts with 4-(chlorosulfonyl)benzoyl chloride in toluene at 70°C using a Preyssler heteropolyacid catalyst (H[NaPWO]) supported on silica .
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Acetylation: The intermediate undergoes Friedel-Crafts acetylation with acetyl chloride in dichloromethane, catalyzed by AlCl.
Table 2: Reaction Conditions and Yields
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | PASiO (0.5 mol%) | Toluene | 70°C | 85% |
| Acetylation | AlCl | DCM | 0–25°C | 78% |
Alternative Pathways
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields.
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Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 50 | Caspase-3 activation |
| A549 (Lung) | 65 | ROS generation |
Neuropharmacological Effects
Molecular docking predicts affinity for:
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Dopamine D receptor: ΔG = -9.8 kcal/mol (similar to Haloperidol).
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NMDA receptor: Glutamate binding site occupation (Ki = 340 nM).
Comparative Analysis with Structural Analogues
N-(2-Chlorophenyl) Analogue
Replacing the acetyl group with chlorine alters bioactivity:
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Enhanced antimicrobial activity: MIC = 8 μg/mL vs. S. aureus (vs. 32 μg/mL for the acetyl derivative).
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Reduced CNS penetration: LogP = 4.1 vs. 3.2, decreasing blood-brain barrier permeability.
Triazole-Containing Derivative
The PubChem compound 16031695 () demonstrates:
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